4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF3IN. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzonitrile core. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-(trifluoromethyl)benzonitrile, followed by iodination. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and iodine or iodinating agents for the subsequent iodination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the bromine atom.
4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of a nitrile group.
4-Bromobenzotrifluoride: Lacks the iodine atom and nitrile group.
Uniqueness: 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity for various synthetic transformations. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C8H2BrF3IN |
---|---|
Molekulargewicht |
375.91 g/mol |
IUPAC-Name |
4-bromo-5-iodo-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF3IN/c9-6-2-5(8(10,11)12)4(3-14)1-7(6)13/h1-2H |
InChI-Schlüssel |
SJGMPQYLDVORAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)Br)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.